molecular formula C22H17NO B5313238 (E)-3-(9-methylcarbazol-3-yl)-1-phenylprop-2-en-1-one

(E)-3-(9-methylcarbazol-3-yl)-1-phenylprop-2-en-1-one

Cat. No.: B5313238
M. Wt: 311.4 g/mol
InChI Key: KQNFNMPCJUBMDQ-WYMLVPIESA-N
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Description

(E)-3-(9-methylcarbazol-3-yl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science.

Properties

IUPAC Name

(E)-3-(9-methylcarbazol-3-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO/c1-23-20-10-6-5-9-18(20)19-15-16(11-13-21(19)23)12-14-22(24)17-7-3-2-4-8-17/h2-15H,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNFNMPCJUBMDQ-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=CC=C3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C/C(=O)C3=CC=CC=C3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(9-methylcarbazol-3-yl)-1-phenylprop-2-en-1-one typically involves the condensation of 9-methylcarbazole with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be necessary. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(9-methylcarbazol-3-yl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(9-methylcarbazol-3-yl)-1-phenylprop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology and Medicine

Carbazole derivatives, including this compound, have shown potential in biological and medicinal applications. They may exhibit antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore these activities and develop new therapeutic agents.

Industry

In industry, carbazole derivatives are used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic materials

Mechanism of Action

The mechanism of action of (E)-3-(9-methylcarbazol-3-yl)-1-phenylprop-2-en-1-one would depend on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound of many derivatives, known for its biological and electronic properties.

    9-Methylcarbazole: A methylated derivative with similar applications.

    1-Phenylprop-2-en-1-one: A structural analog that can be used in similar synthetic routes.

Uniqueness

(E)-3-(9-methylcarbazol-3-yl)-1-phenylprop-2-en-1-one is unique due to its specific combination of carbazole and phenylprop-2-en-1-one moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

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